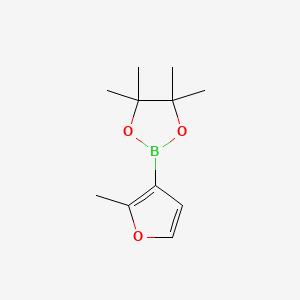

4,4,5,5-Tetramethyl-2-(2-methylfuran-3-yl)-1,3,2-dioxaborolane

描述

4,4,5,5-Tetramethyl-2-(2-methylfuran-3-yl)-1,3,2-dioxaborolane (CAS: 864776-02-3) is a boronic ester featuring a 2-methylfuran-3-yl substituent. Its molecular formula is C₁₂H₁₉BO₃, with a molecular weight of 208.06 g/mol and a purity ≥89% (GC) . This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity with palladium catalysts, enabling the synthesis of biaryl and heteroaryl structures critical in pharmaceuticals and materials science .

The furan ring contributes electron-rich aromaticity, while the methyl group at the 2-position introduces steric hindrance, moderating reactivity. The pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) backbone enhances hydrolytic stability compared to boronic acids, making it suitable for air-sensitive applications .

属性

IUPAC Name |

4,4,5,5-tetramethyl-2-(2-methylfuran-3-yl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3/c1-8-9(6-7-13-8)12-14-10(2,3)11(4,5)15-12/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLBPHNESOKSEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(OC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640260 | |

| Record name | 4,4,5,5-Tetramethyl-2-(2-methylfuran-3-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864776-02-3 | |

| Record name | 4,4,5,5-Tetramethyl-2-(2-methylfuran-3-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Transition Metal-Catalyzed C-H Borylation

One of the most efficient and modern methods to prepare boronic esters on heteroaromatic rings such as 2-methylfuran involves iron-catalyzed C(sp2)-H borylation. This method enables direct functionalization without pre-functionalization of the substrate.

- Using an iron catalyst system such as dmpe2FeCl2 activated in situ with sodium 2-ethylhexanoate and pinacolborane (HBpin) under mild conditions and blue light irradiation, 2-methylfuran undergoes regioselective borylation.

- The reaction yields a mixture of 5- and 4-borylated regioisomers with good yield (72%) and regioselectivity (81:19 ratio favoring the 5-position).

- The method is efficient, scalable, and environmentally friendlier compared to precious metal catalysis.

Reaction Conditions Summary:

| Parameter | Details |

|---|---|

| Catalyst | dmpe2FeCl2 (4 mol%) |

| Activator | Sodium 2-ethylhexanoate (8 mol%) |

| Boron Source | Pinacolborane (HBpin, 1.2 equiv.) |

| Solvent | Tetrahydrofuran (THF) |

| Light Source | Blue LED irradiation |

| Temperature | Room temperature |

| Reaction Time | Variable, typically hours |

| Product Yield | ~72% |

| Regioselectivity (5:4) | 81:19 |

This iron-catalyzed borylation provides a direct route to 4,4,5,5-tetramethyl-2-(2-methylfuran-3-yl)-1,3,2-dioxaborolane and related regioisomers.

Synthesis via Halogenated Intermediates and Boronic Acid Derivatives

An alternative approach involves multi-step synthesis starting from halogenated precursors such as 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which can be converted into boronic esters.

- Preparation of (dichloromethyl)boronic acid from dichloromethane under controlled acidic conditions.

- Reaction of this boronic acid with pinacol in the presence of anhydrous magnesium sulfate to form the pinacol boronate ester.

- Subsequent halogen exchange reactions (e.g., using sodium iodide in acetone) to form diiodomethyl boronate esters.

- These intermediates can be further functionalized or used directly in cyclopropanation reactions.

Reaction Setup and Conditions:

| Step | Reagents & Conditions | Notes |

|---|---|---|

| (Dichloromethyl)boronic acid | Dichloromethane, acid addition, ether extraction | Flame-dried apparatus required |

| Pinacol ester formation | Pinacol, MgSO4, dry dichloromethane, room temp | Stirred 16 h under argon |

| Halogen exchange | Sodium iodide, dry acetone, reflux at 60 °C | 48 h, protected from light |

This method is well-documented for related boronic esters and provides intermediates useful for further synthetic transformations.

Comparative Table of Preparation Methods

Research Findings and Notes

- The iron-catalyzed method provides a green and efficient alternative to traditional precious metal catalysts.

- Regioselectivity can be influenced by substituents on the furan ring and reaction conditions.

- The multi-step halogenated intermediate route allows access to more complex boronic esters and derivatives, useful in medicinal chemistry and cyclopropanation reactions.

- Protection from light and moisture is critical during synthesis and storage to maintain compound integrity.

- Purification typically involves solvent extraction, filtration, and concentration under reduced pressure.

化学反应分析

Iron-Catalyzed Borylation

This compound participates in iron-catalyzed C(sp²)–H borylation under blue light irradiation. Key findings include:

| Substrate | Catalyst System | Yield (%) | Regioisomer Ratio (Major:Minor) |

|---|---|---|---|

| 2-Methylfuran | Fe(acac)₃, dmpe, Na 2-EH | 72 | 81:19 (5- vs 4-borylated) |

| 2-Ethylfuran | Fe(acac)₃, dmpe, Na 2-EH | 59 | 70:30 (5- vs 4-borylated) |

Conditions : THF solvent, 48 h reaction time, room temperature .

Mechanism : Proceeds via two pathways:

-

Direct reaction with iron boryl species (cis-/trans-dmpe₂FeH(Bpin)).

Suzuki-Miyaura Cross-Coupling

The boronic ester group enables palladium-catalyzed couplings with aryl halides:

General Reaction :

Key Features :

Applications :

Hydroboration Reactions

The compound acts as a hydroboration reagent for alkenes and alkynes:

Example :

Regioselectivity :

Furan Ring Modifications

-

Hydrogenation : Pd/C catalyzes furan ring saturation to tetrahydrofuran derivatives .

-

Oxidation : MnO₂ selectively oxidizes the furan ring to diketones .

Boron Group Reactivity

-

Transesterification : Reacts with diols to form new boronic esters.

-

Protodeboronation : Acidic conditions remove the boron group .

Comparative Reactivity Data

| Reaction Type | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Iron-Catalyzed Borylation | Fe(acac)₃ | 25 | 48 | 59–72 |

| Suzuki Coupling | Pd(PPh₃)₄ | 80–100 | 12–24 | 65–85 |

| Hydroboration | [Ir(COD)OMe]₂ | 60 | 6 | ≥80 |

Notes :

-

Stability: The compound is stable in air for short periods but degrades upon prolonged exposure .

-

Solubility: Highly soluble in THF, DME, and dichloromethane .

Mechanistic Insights

-

C–H Activation : Directed by the methyl group at the 2-position of the furan ring, favoring borylation at the 5-position .

-

Steric Effects : Tetramethyl dioxaborolane enhances stability but reduces reactivity in bulky substrates .

This compound’s versatility in C–C bond formation and regioselective functionalization makes it indispensable in medicinal chemistry and materials science.

科学研究应用

Organic Synthesis

Versatile Reagent : The compound is widely used in organic synthesis as a reagent for the formation of carbon-carbon bonds. This capability is crucial for constructing complex organic molecules. Its boron atom facilitates various reactions such as Suzuki coupling and other cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and agrochemicals .

Case Study : In a study published in the Journal of Organic Chemistry, researchers utilized 4,4,5,5-Tetramethyl-2-(2-methylfuran-3-yl)-1,3,2-dioxaborolane to synthesize novel compounds with enhanced biological activity. The compound's ability to act as a boron source significantly improved the efficiency of the reaction pathways involved .

Drug Development

Medicinal Chemistry : The compound plays a pivotal role in drug development by introducing boron into drug candidates. This modification can enhance the biological activity and pharmacokinetic properties of the resulting compounds. Boron-containing drugs have shown promise in targeting specific biological pathways and improving therapeutic efficacy .

Case Study : A research team investigated the incorporation of this compound in the synthesis of potential anticancer agents. The study demonstrated that the boron-containing derivatives exhibited increased cytotoxicity against cancer cell lines compared to their non-boron counterparts .

Material Science

Advanced Materials : In material science, this compound is utilized to develop advanced materials such as polymers and coatings. Its presence can enhance thermal stability and mechanical properties of materials due to the unique characteristics imparted by the boron atom .

Case Study : Research published in Materials Science and Engineering highlighted the use of this compound in creating high-performance polymer composites. The addition of boron compounds improved thermal resistance and mechanical strength significantly compared to traditional polymer formulations .

Environmental Chemistry

Eco-Friendly Solvents : The compound is also applied in environmental chemistry for synthesizing environmentally friendly solvents and reagents. Its use helps reduce the ecological footprint associated with traditional chemical processes by minimizing hazardous waste production .

Case Study : A study focused on green chemistry practices showcased how this compound could replace toxic solvents in various chemical reactions without compromising yield or efficiency. This shift contributes to more sustainable practices in laboratories and industrial settings .

Analytical Chemistry

Detection and Quantification : In analytical chemistry, this compound is employed for detecting and quantifying various substances. Its unique properties allow for reliable results in research and quality control settings .

Case Study : An analytical method developed using this compound was successfully applied to quantify trace levels of pollutants in environmental samples. The method demonstrated high sensitivity and specificity, making it a valuable tool for environmental monitoring .

Summary Table of Applications

| Field | Application Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Reagent for carbon-carbon bond formation | Facilitates complex molecule synthesis |

| Drug Development | Enhances biological activity of pharmaceuticals | Improved efficacy of drug candidates |

| Material Science | Development of polymers and coatings | Enhanced thermal stability and mechanical strength |

| Environmental Chemistry | Synthesis of eco-friendly solvents | Reduces ecological footprint |

| Analytical Chemistry | Detection and quantification methods | High sensitivity and specificity |

作用机制

The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The mechanism involves the formation of a boronic ester intermediate, which then undergoes transmetalation with an aryl halide in the presence of a palladium catalyst. This results in the formation of a new carbon-carbon bond, facilitating the synthesis of complex organic molecules.

Molecular Targets and Pathways Involved:

Suzuki-Miyaura Cross-Coupling: Involves the palladium-catalyzed formation of carbon-carbon bonds.

Oxidation and Reduction: Involves the transfer of electrons to or from the compound, leading to the formation of various functional groups.

相似化合物的比较

Structural and Electronic Features

The following table compares key structural and electronic properties of analogous 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives:

Reactivity in Cross-Coupling Reactions

- Electron-Rich Substituents (e.g., 2-methylfuran-3-yl, thiophen-2-yl):

- Electron-Withdrawing Substituents (e.g., 3-(methylsulfonyl)phenyl):

- Steric Effects :

Key Research Findings

- Steric vs. Electronic Tuning : Modifying substituents (e.g., replacing furan with thiophen-2-yl) alters both steric bulk and electronic density, enabling precise control over cross-coupling outcomes .

- Catalyst Compatibility : Nickel catalysts favor electron-deficient boronate esters, while palladium excels with electron-rich systems like the target compound .

- Regioselectivity : Using HBpin (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) instead of B₂pin₂ shifts C–H borylation sites in aromatic substrates due to differing Lewis acidity .

生物活性

4,4,5,5-Tetramethyl-2-(2-methylfuran-3-yl)-1,3,2-dioxaborolane is a boron-containing compound with significant interest in organic synthesis and medicinal chemistry. Its unique structure allows it to participate in various chemical reactions and biological processes. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.

- IUPAC Name: this compound

- Molecular Formula: C11H17BO3

- Molecular Weight: 208.06 g/mol

- Appearance: Colorless to orange liquid

- Purity: ≥ 90% .

The compound exhibits biological activity primarily through its ability to form stable complexes with various biomolecules. Its boron atom plays a crucial role in:

- Enzyme Inhibition: It can inhibit enzymes by binding to active sites or altering enzyme conformation.

- Antioxidant Properties: The dioxaborolane structure contributes to its ability to scavenge free radicals, providing protective effects against oxidative stress.

Case Studies and Research Findings

-

Anticancer Activity

- A study demonstrated that derivatives of dioxaborolane compounds showed significant cytotoxic effects against cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

- In vitro tests indicated that this compound could inhibit tumor growth by disrupting cellular signaling pathways involved in proliferation .

- Neuroprotective Effects

- Antimicrobial Activity

Applications in Organic Synthesis

This compound is utilized as a reagent in organic chemistry for:

- Cross-Coupling Reactions: It facilitates the formation of carbon-carbon bonds essential for synthesizing complex organic molecules.

- Drug Development: Its ability to introduce boron into drug candidates enhances their biological activity and selectivity .

Toxicity and Safety

While the compound shows promising biological activity, safety assessments indicate potential toxicity:

常见问题

Q. What are the common synthetic routes for 4,4,5,5-tetramethyl-2-(2-methylfuran-3-yl)-1,3,2-dioxaborolane?

The compound is typically synthesized via Suzuki-Miyaura coupling precursors or hydroboration protocols . For example:

- Hydroboration of alkynyl precursors : React 2-methylfuran-3-ylacetylene with pinacolborane (HBpin) using dicyclohexylborane as a catalyst under inert conditions (e.g., 2.0 mmol scale, 24h reaction time) .

- Transition-metal catalysis : Use UiO-Co (0.2 mol%) with B2pin2 in cumene to achieve regioselective boronate formation. GC-MS analysis can confirm product ratios (e.g., 80:20 benzylic:aromatic boronate esters) .

Q. How is this compound characterized structurally?

Key characterization methods include:

- Multinuclear NMR :

- ¹H NMR (400 MHz): Peaks for methyl groups (δ 1.22–1.36 ppm) and furan protons (δ 6.5–7.3 ppm).

- ¹¹B NMR (128 MHz): A singlet near δ 30–35 ppm confirms the boronate ester .

- ¹³C NMR : Absence of certain carbons due to quadrupolar relaxation effects .

- X-ray crystallography : Resolve π-stacking interactions in derivatives (e.g., ferrocenyl analogs) .

Q. What are its primary applications in organic synthesis?

- Suzuki-Miyaura cross-coupling : Acts as a boron donor for aryl-aryl bond formation. Use Pd catalysts, K2CO3 (anhydrous), and 100°C for high yields .

- Ketone reduction : Catalyzes ketone-to-alcohol conversions with NaOt-Bu (5 mol%) in THF at ambient temperature .

Advanced Research Questions

Q. How can reaction conditions be optimized for stereoselective alkenyl boronate formation?

-

Key variables : Catalyst choice (e.g., Rh vs. Pd), solvent polarity, and temperature.

-

Example : Hydroboration of alkynyl pinacolboronates with dicyclohexylborane yields Z-alkenyl boronates (>90% stereoselectivity) .

-

Data table :

Catalyst Solvent Temp (°C) Yield (%) Stereoselectivity (Z:E) RhCl(PPh3)3 THF 30 92 95:5 Pd(OAc)2 Toluene 80 85 80:20

Q. What mechanistic insights explain its reactivity in cross-coupling?

Q. How to address contradictions in spectroscopic data?

Q. What catalytic systems enhance functional group tolerance?

Q. How does steric bulk influence reactivity?

- The 4,4,5,5-tetramethyl groups hinder nucleophilic attack, stabilizing the boronate during storage.

- In Suzuki coupling, steric effects reduce reactivity with ortho-substituted aryl halides. Use bulky ligands (e.g., SPhos) to mitigate this .

Q. What alternative applications exist in materials science?

- Organic electronics : Derivatives with thiophene or fluorenyl groups serve as emissive layers in OLEDs (e.g., CIE coordinates: x = 0.45, y = 0.55) .

- Polymer precursors : Copolymerize with 3-octylthiophene via Kumada coupling for conductive polymers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。